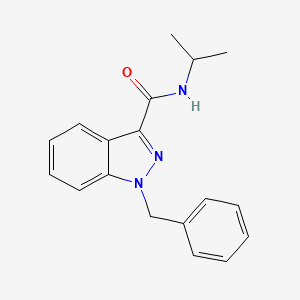![molecular formula C10H10ClN3O2S B12615120 4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole CAS No. 918967-62-1](/img/structure/B12615120.png)
4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a methanesulfonyl phenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.
Attachment of the Methanesulfonyl Phenyl Group: This step involves the sulfonylation of the phenyl ring using methanesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonyl group.
Coupling Reactions: The triazole ring can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methanesulfonyl group can participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-(Methanesulfonyl)benzoyl chloride: Similar in structure but lacks the triazole ring.
4-(Chloromethyl)phenyltrimethoxysilane: Contains a chloromethyl group but differs in the presence of a trimethoxysilane group instead of the triazole ring.
Uniqueness
4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole is unique due to the combination of the triazole ring, chloromethyl group, and methanesulfonyl phenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
918967-62-1 |
|---|---|
Molecular Formula |
C10H10ClN3O2S |
Molecular Weight |
271.72 g/mol |
IUPAC Name |
4-(chloromethyl)-1-(4-methylsulfonylphenyl)triazole |
InChI |
InChI=1S/C10H10ClN3O2S/c1-17(15,16)10-4-2-9(3-5-10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 |
InChI Key |
IOCYEPKKGLLCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C=C(N=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


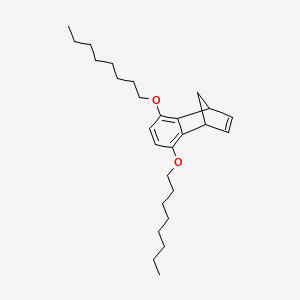
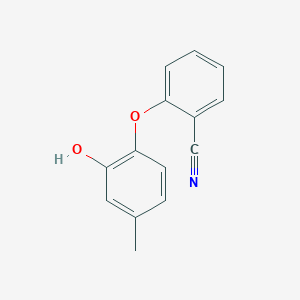
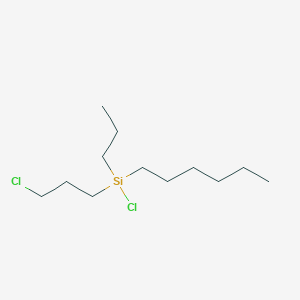
![1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12615054.png)
![3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12615057.png)

![2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B12615072.png)
![1-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline](/img/structure/B12615081.png)
![4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid](/img/structure/B12615085.png)
![(5Z)-3-cyclopentyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12615088.png)
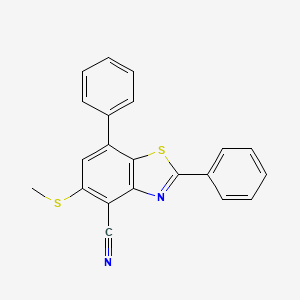
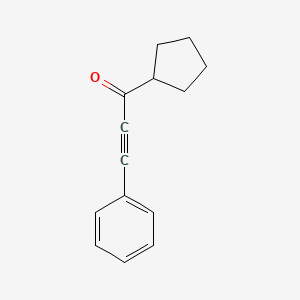
![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12615107.png)
